molecular formula C18H23N5O5 B133377 Reproterol CAS No. 54063-54-6

Reproterol

Cat. No. B133377
CAS RN: 54063-54-6
M. Wt: 389.4 g/mol
InChI Key: WVLAAKXASPCBGT-UHFFFAOYSA-N
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Description

Reproterol is a synthetic beta-adrenoceptor agonist with a xanthine side chain, primarily used for its bronchodilatory effects in the treatment of asthma. It is a monomolecular combination of orciprenaline and theophylline, which suggests a potential for both bronchodilation and anti-inflammatory effects . The drug has been studied for its effectiveness in preventing bronchoconstriction induced by various stimuli, including exercise and occupational antigens .

Synthesis Analysis

The synthesis of reproterol involves the combination of a beta-adrenergic structure with a xanthine derivative. The main metabolite of reproterol, identified in both animals and humans, is a tetrahydroisoquinoline derivative, which is formed by the incorporation of an additional carbon atom and cyclization of the reproterol molecule .

Molecular Structure Analysis

Reproterol's molecular structure combines features of orciprenaline, a beta-adrenergic agonist, and theophylline, a methylxanthine. This unique structure is responsible for its dual mode of action, which includes stimulation of beta-adrenergic receptors and inhibition of phosphodiesterases, leading to increased cAMP production and suppression of inflammatory mediator production .

Chemical Reactions Analysis

Reproterol's chemical activity is characterized by its ability to stimulate cAMP production in monocytes and inhibit the production of leukotriene B4 (LTB4), an inflammatory mediator. This suggests that reproterol has both bronchodilatory and anti-inflammatory properties, which may be due to its synergistic action on adenylate cyclase activity and inhibition of phosphodiesterases .

Physical and Chemical Properties Analysis

The physical and chemical properties of reproterol allow for its determination in biological samples using various analytical methods. High-performance liquid chromatography (HPLC) with amperometric detection has been used to quantify nanogram levels of reproterol in plasma . Additionally, a conductimetric method has been developed for the determination of reproterol hydrochloride in pharmaceutical formulations, demonstrating the drug's stability and reactivity under different conditions . An excretion study of reproterol in human urine has also been conducted, which is important for understanding its pharmacokinetics and potential misuse as a doping agent .

properties

IUPAC Name

7-[3-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O5/c1-21-16-15(17(27)22(2)18(21)28)23(10-20-16)5-3-4-19-9-14(26)11-6-12(24)8-13(25)7-11/h6-8,10,14,19,24-26H,3-5,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVLAAKXASPCBGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCNCC(C3=CC(=CC(=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13055-82-8 (mono-hydrochloride)
Record name Reproterol [INN:BAN]
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DSSTOX Substance ID

DTXSID8023553
Record name Reproterol
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Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Reproterol

CAS RN

54063-54-6
Record name Reproterol
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Record name Reproterol [INN:BAN]
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Record name Reproterol
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URL https://www.drugbank.ca/drugs/DB12846
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Record name Reproterol
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Record name Reproterol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,540
Citations
YM Issa, AF Shoukry, RM El-Nashar - Journal of pharmaceutical and …, 2001 - Elsevier
A simple and sensitive conductimetric method for the determination of salbutamol sulphate and reproterol and pipazethate hydrochlorides is presented based on their ion associates …
Number of citations: 63 www.sciencedirect.com
MK Henze, G Opfermann, H Spahn-Langguth… - … of Chromatography B …, 2001 - Elsevier
A new method for a comprehensive screening and confirmation of β-2 agonists in human urine is presented based on gas chromatography–low-resolution mass spectrometry (GC–MS) …
Number of citations: 64 www.sciencedirect.com
MM Swidan, TM Sakr, MA Motaleb… - … of Radioanalytical and …, 2015 - Springer
… Radioiodinated fenoterol and reproterol were prepared by electrophilic radioiodination … while cold reproterol is obtained at 5.8 min retention time and 125 I-reproterol is obtained at …
Number of citations: 23 link.springer.com
T Küpper, K Goebbels, LN Kennes, NC Netzer - Sleep and Breathing, 2012 - Springer
… to investigate the combination of reproterol and disodium cromoglycate (DSCG). This combination is available as aerosol with 1-mg DSCG and 0.5-mg reproterol hydrochloride per puff …
Number of citations: 20 link.springer.com
M Debelić, G Hertel, J König - Annals of allergy, 1988 - europepmc.org
… , reproterol, sodium cromoglycate plus reproterol, and placebo in exercise-induced asthma. Both the sodium cromoglycate and the reproterol-… of sodium cromoglycate and reproterol. A …
Number of citations: 17 europepmc.org
CMB Higgs, G Laszlo - British Journal of Diseases of the Chest, 1983 - Elsevier
… In only one subject was there greater bronchodilatation associated with greater protection from EIA by reproterol. We suggest that a longer duration of protection from EIA by reproterol is …
Number of citations: 16 www.sciencedirect.com
N Eleno, E Gajate, J Macias, RP Garay - Pulmonary Pharmacology & …, 1999 - Elsevier
… (100 ), reproterol inhibited histamine release more than reproterol alone. The potent … equipotent to reproterol and DSCG in stabilizing rat mast cells. In conclusion, reproterol enhances …
Number of citations: 11 www.sciencedirect.com
UR Juergens, M Stober, H Libertus… - European journal of …, 2004 - daigonline.de
… the potential role of the theophylline component of the reproterol molecule. We aimed at investigating whether reproterol is more potent than salbutamol or fenoterol with respect to in…
Number of citations: 11 daigonline.de
NG Knebel, M Winkler - Journal of Chromatography B: Biomedical Sciences …, 1997 - Elsevier
… and sensitive determination of reproterol in human plasma … , allowed a reliable quantification of reproterol down to 400 pg/… from 20 to 30 s for reproterol and the internal standard. The …
Number of citations: 13 www.sciencedirect.com
UR Juergens, M Stöber, H Vetter - Respiration, 1999 - karger.com
… notable following reproterol therapy. Production of LTB 4 was significantly inhibited by reproterol (… Conclusion: We conclude that reproterol exerts a strong stimulatory effect on monocyte …
Number of citations: 11 karger.com

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